molecular formula C22H19F3N4O3 B264731 N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide

货号 B264731
分子量: 444.4 g/mol
InChI 键: CXFSBDGUWYJQBU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide, also known as BPTP, is a chemical compound that has shown potential in scientific research for its ability to modulate the activity of certain proteins in the body.

作用机制

N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide works by binding to the catalytic site of PTPs, which prevents the enzymes from carrying out their normal function of dephosphorylating target proteins. This results in an accumulation of phosphorylated proteins, which can lead to the activation of downstream signaling pathways. The exact mechanism by which N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide modulates PTP activity is still being studied, but it is thought to involve a conformational change in the enzyme that prevents it from carrying out its normal function.
Biochemical and Physiological Effects
N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide can enhance the activity of certain signaling pathways, including the insulin signaling pathway and the JAK/STAT pathway. In vivo studies have shown that N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide can improve glucose tolerance and insulin sensitivity in mice, which suggests that it could have potential as a treatment for type 2 diabetes. N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide has also been shown to have anti-inflammatory effects in vitro and in vivo, which could have implications for the treatment of autoimmune disorders.

实验室实验的优点和局限性

One of the main advantages of using N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide in lab experiments is its specificity for PTPs. Because N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide specifically targets these enzymes, it can be used to study the role of PTPs in various signaling pathways without affecting other enzymes or pathways. However, one limitation of using N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide is that it can be difficult to synthesize and purify, which can limit its availability and increase the cost of experiments.

未来方向

There are a number of future directions for the use of N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide in scientific research. One area of interest is the potential use of N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide as a treatment for cancer. Because PTPs play a key role in regulating cellular signaling pathways, inhibiting their activity with N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide could have implications for the treatment of various types of cancer. Another area of interest is the potential use of N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide as a treatment for autoimmune disorders. By inhibiting PTP activity, N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide could help to reduce inflammation and improve immune function. Finally, there is also interest in using N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide to study the role of PTPs in various signaling pathways, which could lead to a better understanding of the mechanisms underlying various diseases.

合成方法

The synthesis method for N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis include 1,3-benzodioxole, 5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid, and various reagents and solvents. The synthesis involves multiple steps, including the protection of certain functional groups, the formation of key intermediates, and the deprotection of those groups to yield the final product, N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide.

科学研究应用

N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide has shown potential in scientific research for its ability to modulate the activity of certain proteins in the body. Specifically, N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that play a key role in regulating cellular signaling pathways. By inhibiting PTP activity, N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide has the potential to enhance the activity of certain signaling pathways, which could have implications for the treatment of various diseases, including cancer, autoimmune disorders, and metabolic disorders.

属性

产品名称

N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide

分子式

C22H19F3N4O3

分子量

444.4 g/mol

IUPAC 名称

N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C22H19F3N4O3/c23-22(24,25)19-9-16(14-4-2-1-3-5-14)28-20-15(11-27-29(19)20)21(30)26-10-13-6-7-17-18(8-13)32-12-31-17/h1-8,11,16,19,27H,9-10,12H2,(H,26,30)

InChI 键

CXFSBDGUWYJQBU-UHFFFAOYSA-N

手性 SMILES

C1C(N=C2C(=CNN2C1C(F)(F)F)C(=O)NCC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5

SMILES

C1C(N=C2C(=CNN2C1C(F)(F)F)C(=O)NCC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5

规范 SMILES

C1C(N=C2C(=CNN2C1C(F)(F)F)C(=O)NCC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。